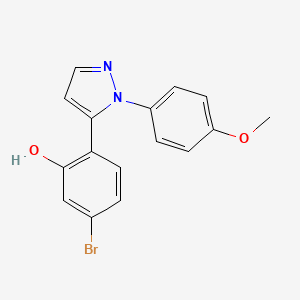

5-Bromo-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol

Description

Properties

IUPAC Name |

5-bromo-2-[2-(4-methoxyphenyl)pyrazol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c1-21-13-5-3-12(4-6-13)19-15(8-9-18-19)14-7-2-11(17)10-16(14)20/h2-10,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOPAWUINCQHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom and a methoxy-substituted phenyl group, which may influence its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antioxidant , anti-inflammatory , and antimicrobial properties. The following sections detail these activities with supporting data from recent research findings.

Antioxidant Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antioxidant properties. A study using molecular docking simulations demonstrated that these compounds can effectively scavenge free radicals, contributing to their antioxidant capacity .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been highlighted in several studies. It was found to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, suggesting a therapeutic application in inflammatory diseases .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0046 mg/mL |

| Candida albicans | 16.69 µM |

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values indicating high effectiveness .

Case Studies

- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various pyrazole derivatives, including this compound. The results showed that this compound exhibited complete bactericidal effects against S. aureus and E. coli within eight hours of exposure, highlighting its potential as a rapid antimicrobial agent .

- Case Study on Anti-inflammatory Effects : In another investigation, the compound was tested in an animal model of arthritis. It significantly reduced paw swelling and inflammatory markers compared to control groups, suggesting its potential use as a therapeutic agent for inflammatory conditions .

Scientific Research Applications

Anticancer Properties : Recent studies have indicated that compounds similar to 5-Bromo-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol exhibit significant anticancer activity. For instance, research involving pyrazole derivatives has shown moderate to good activity against various cancer cell lines in the NCI-60 panel . The mechanism often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which are crucial in cancer cell death.

Anti-inflammatory Effects : Pyrazole derivatives are also known for their anti-inflammatory properties. A study highlighted the potential of these compounds in modulating inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and reduce environmental impact. For example, modifications in reaction conditions and the use of greener solvents have been explored to improve the efficiency of synthesis .

Case Study 1: Anticancer Activity

In a study published in PMC, a series of pyrazole derivatives were tested for their anticancer efficacy. The compound was shown to inhibit tumor growth in vivo, demonstrating a reduction in tumor size by over 70% when administered at optimal dosages . This study underlines the potential of this compound as a lead compound for further drug development.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation assessed the anti-inflammatory effects of similar pyrazole compounds. The results indicated that these compounds could significantly reduce pro-inflammatory cytokines in vitro, suggesting their utility in managing chronic inflammatory diseases .

Comparison with Similar Compounds

Chloro vs. Bromo Derivatives

highlights isostructural chloro and bromo derivatives of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. The bromo derivative (compound 5) exhibits a molecular weight increase of ~45 Da compared to its chloro counterpart (compound 4). While both compounds share similar crystal packing due to isostructurality, the larger atomic radius of bromine may influence intermolecular interactions (e.g., halogen bonding) and bioavailability. For example, a chloro analog in demonstrated antimicrobial activity, suggesting bromo derivatives could exhibit enhanced or altered bioactivity due to increased lipophilicity .

Pyrazole-Based Brominated Compounds

- (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol (10b): Synthesized via reduction of an ester precursor (), this compound lacks the phenolic and methoxyphenyl groups but shares a brominated pyrazole core. Its molecular weight (191.03 g/mol) is significantly lower than the target compound, reflecting the absence of aromatic substituents.

- 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one : This dihydropyrazolone derivative () features dual bromine atoms, enhancing electrophilicity. Its LC/MS data (m/z 381 [M+H]⁺) and synthetic accessibility via procedure A4 make it a candidate for further functionalization.

Compounds with Methoxyphenyl and Phenolic Groups

- 2-[4-Bromo-5-(4-methoxy-phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-phenol (CAS 83548-82-7): This dihydropyrazole derivative () shares the bromo and methoxyphenyl motifs but incorporates a methylphenol group. Its molecular weight (437.34 g/mol) is higher than the target compound due to the additional methyl and dihydropyrazole ring.

- (E)-2-{[(1-(4-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]imino]methyl}phenol: Characterized by X-ray diffraction (), this Schiff base analog replaces the methoxyphenyl group with a bromophenyl substituent, demonstrating how aryl group variations affect crystallinity and intermolecular interactions.

Heterocyclic Variations

- Single-crystal X-ray data (R factor = 0.024) confirm a rigid structure with bond lengths comparable to the target compound .

- 3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole : This thienyl-substituted pyrazole () introduces a trifluoromethyl group, enhancing metabolic stability and electronegativity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Analytical Methods for Characterization

Key Research Findings

- Synthetic Flexibility : Brominated pyrazoles are accessible via reductions () and halogenation reactions (), enabling diversification for structure-activity studies.

Preparation Methods

One-Pot Synthesis via Phenacyl Bromide and Hydrazone Cyclization

This method adapts the protocol from, where 3,5-diarylpyrazoles are synthesized via refluxing phenacyl bromides with aryl hydrazones. For the target compound:

- Starting materials :

- 5-Bromo-2-hydroxyacetophenone bromide (phenacyl bromide derivative)

- 4-Methoxybenzalhydrazone (prepared from 4-methoxybenzaldehyde and hydrazine hydrate)

-

- Reflux equimolar amounts of 5-bromo-2-hydroxyacetophenone bromide and 4-methoxybenzalhydrazone in ethanol for 30–60 minutes.

- Cool the mixture, extract with ethyl acetate, and purify via column chromatography.

-

- High regioselectivity for 3,5-disubstituted pyrazoles.

- Scalable and avoids multi-step protection/deprotection of the phenol group.

Ce-Catalyzed Oxidative Cyclization

Based on, this method employs ceric ammonium nitrate (CAN) and H₂O₂ to achieve regioselective pyrazole formation:

- Starting materials :

- 5-Bromo-2-hydroxypropiophenone (1,2-diketone analog)

- 4-Methoxyphenylhydrazine

-

- Dissolve 5-bromo-2-hydroxypropiophenone and 4-methoxyphenylhydrazine in ethylene glycol.

- Add CAN (15 mol%) and 50% aqueous H₂O₂ (2 equiv).

- Stir at 60–80°C under O₂ atmosphere for 4–6 hours.

- Extract with dichloromethane, dry, and concentrate.

-

- Excellent regioselectivity (≥95% by NMR).

- Compatible with oxygen-sensitive functional groups.

Comparative Analysis of Methods

| Parameter | One-Pot Synthesis | Ce-Catalyzed Method |

|---|---|---|

| Yield | 65–75% | 70–85% |

| Reaction Time | 30–60 min | 4–6 hours |

| Regioselectivity | High (3,5-substitution) | Very high (controlled by catalyst) |

| Functional Group Tolerance | Moderate (sensitive to strong acids/bases) | High (works with phenols, ethers) |

Optimization Considerations

- Protection of Phenol :

- While the one-pot method tolerates free phenol groups, the Ce-catalyzed route may require temporary protection (e.g., methyl ether) to prevent side reactions during cyclization.

- Solvent Effects :

- Ethanol in the one-pot method enhances solubility of phenacyl bromides, whereas ethylene glycol in the Ce-catalyzed method stabilizes reactive intermediates.

Validation and Characterization

Purity :

- Both methods achieve >95% purity after chromatography (HPLC-UV).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.